- Amino acid anhydride hydrochlorides as acylating agents in friedel-crafts reaction: A practical synthesis of L-homophenylalanine, Synthesis, 2001, (7), 1007-1009

Cas no 943-73-7 (L-Homophenylalanine)

L-Homophenylalanine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

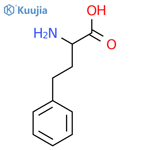

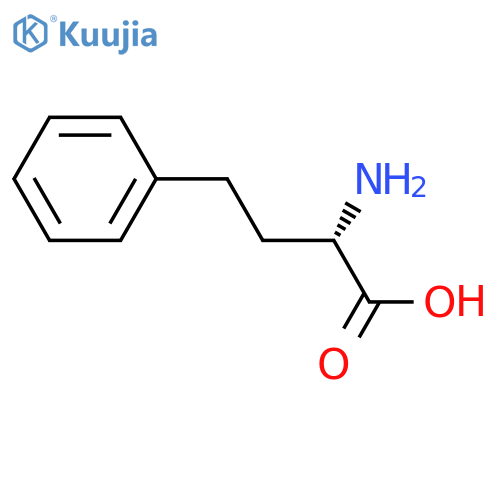

- (S)-2-Amino-4-phenylbutanoic acid

- (S)-alpha-Amino-benzenebutanoic acid

- RARECHEM BK PT 0049

- (S)-(+)-2-AMINO-4-PHENYLBUTYRIC ACID

- (S)-2-AMINO-4-PHENYLBUTYRIC ACID

- (S)-HOMOPHENYLALANINE

- (S)-ALPHA-AMINOBENZENEBUTANOIC ACID

- 2-(S)-AMINO-4-PHENYLBUTANOIC ACID

- (+)-2-AMINO-4-PHENYLBUTYRIC ACID

- L-Homophenylalanine

- (2S)-2-amino-4-phenylbutanoic acid

- H-Homophe-OH

- HOMOPHENYLALANINE, L-(RG)

- (L)-Homophenylalanine

- L-Homophe

- L-高苯丙氨酸

- (αS)-α-Aminobenzenebutanoic acid (ACI)

- Benzenebutanoic acid, α-amino-, (S)- (ZCI)

- Butyric acid, 2-amino-4-phenyl-, L- (8CI)

- L

- (+)-(S)-Homophenylalanine

- (+)-L-Homophenylalanine

- (+)-Homophenylalanine

- (2S)-2-Azaniumyl-4-phenylbutanoate

- L-2-Amino-4-phenylbutyric acid

- L-Benzylalanine

- L-γ-Phenylbutyrine

- BBA25087

- 943-73-7

- CHEMBL1233389

- Homophenylalanine

- AKOS015854054

- CHEBI:43103

- AC-9967

- MLS-0466785.0001

- 8JYL44CC06

- H0985

- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (.ALPHA.S)-

- Ethyl(+/-)-alpha-aminobenzenebutyrate

- SCHEMBL44311

- A844936

- (alphaS)-alpha-Aminobenzenebutanoic Acid

- EN300-98697

- h-hophe-oh

- l-(+)-homophenylalanine

- (S)alpha-amino4-phenyl-butyric acid

- AS-14310

- EINECS 213-403-3

- Z1255434715

- Q27120508

- (.ALPHA.S)-.ALPHA.-AMINOBENZENEBUTANOIC ACID

- L-hph

- L-HPA

- DTXSID001315729

- J-640374

- (2S)-2-amino-4-phenyl-butanoic acid

- CS-W000258

- (2S)-2-azaniumyl-4-cyclohexyl-butanoate;L-HOMOPHENYLALANINE

- homophenylalanine, l-

- JTTHKOPSMAVJFE-VIFPVBQESA-N

- AKOS015888227

- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (S)-

- UNII-8JYL44CC06

- W-100197

- Benzenebutanoicacid,b-amino-,(bs)-

- C17235

- HOMOPHENYLALANINE, (+)-

- L-.GAMMA.-PHENYLBUTYRINE

- HY-I1029

- h-hfe-oh

- MFCD00002619

- (L)-homo-phenylalanine

- AM20041444

- CS-M2900

- L-Homophenylalanine,98%

- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (S)-

- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (ALPHAS)-

- L-GAMMA-PHENYLBUTYRINE

-

- MDL: MFCD00002619

- Inchi: 1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1

- InChI-Schlüssel: JTTHKOPSMAVJFE-VIFPVBQESA-N

- Lächelt: C(C1C=CC=CC=1)C[C@H](N)C(=O)O

Berechnete Eigenschaften

- Genaue Masse: 179.09500

- Monoisotopenmasse: 179.095

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 4

- Komplexität: 164

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: nichts

- XLogP3: nichts

- Topologische Polaroberfläche: 63.3A^2

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 1.1248 (rough estimate)

- Schmelzpunkt: 300 ºC

- Siedepunkt: 324.8℃ at 760 mmHg

- Flammpunkt: 150.2℃

- Brechungsindex: 44 ° (C=1, 3mol/L HCl)

- Löslichkeit: Soluble in dilute aqueous acid.

- PSA: 63.32000

- LogP: 1.73140

- Löslichkeit: Nicht bestimmt

- Spezifische Rotation: 45 º (C=1, 3N HCl 19 ºC)

L-Homophenylalanine Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315; H319; H335

- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGK Deutschland:3

- Code der Gefahrenkategorie: S24/25: Haut- und Augenkontakt verhindern.

- Sicherheitshinweise: S22-S24/25

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Store at room temperature

L-Homophenylalanine Zolldaten

- HS-CODE:2922499990

- Zolldaten:

China Zollkodex:

2922499990Übersicht:

2922499990 Andere Aminosäuren und ihre Ester und ihre Salze (ausgenommen solche, die mehr als eine sauerstoffhaltige Gruppe enthalten). MwSt:17,0%Steuerrückerstattungssatz:9.0% RegulierungsbedingungenAB (Zollabfertigungsformular für eingehende Waren, Zollabfertigungsformular für ausgehende Waren)MFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenDie Farbe von Ethanolamin und sein Salz sollte gemeldet werden, Die Packung von Ethanolamin und sein Salz muss deklariert werden

Regulierungsbedingungen:

A.Zollabfertigungsformular für eingehende Waren

B.Zollabfertigungsformular für ausgehende WarenKategorie Inspektion und Quarantäne:

P.Importierte Tiere und Pflanzen\Quarantäne tierischer und pflanzlicher Erzeugnisse

Q.Ausgehende Tiere und Pflanzen\Quarantäne tierischer und pflanzlicher Erzeugnisse

R.Sanitäre Überwachung und Inspektion von importierten Lebensmitteln

S.Sanitäre Überwachung und Inspektion von exportierten Lebensmitteln

M.Wareninspektion bei der Einfuhr

N.Wareninspektion bei AusfuhrenZusammenfassung:

HS:2922499990 andere Aminosäuren, ausgenommen solche, die mehr als eine Art Sauerstofffunktion enthalten, und ihre Ester; MwSt:17,0% Steuerermäßigungssatz:9,0% AufsichtsbedingungenMFN-Tarif:6.5% General tariff:30.0%

L-Homophenylalanine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB168503-5 g |

(L)-Homophenylalanine, 98% (H-L-hPhe-OH); . |

943-73-7 | 98% | 5g |

€61.80 | 2023-05-08 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27295-25g |

L-Homophenylalanine, 98% |

943-73-7 | 98% | 25g |

¥15528.00 | 2023-02-27 | |

| AstaTech | 28665-100/G |

L-HOMOPHENYLALANINE |

943-73-7 | 99% | 100g |

$57 | 2023-09-18 | |

| AAPPTec | UHF102-100g |

H-HPhe-OH, H-Hfe-OH |

943-73-7 | 100g |

$270.00 | 2024-07-19 | ||

| abcr | AB168503-25 g |

(L)-Homophenylalanine, 98% (H-L-hPhe-OH); . |

943-73-7 | 98% | 25g |

€103.90 | 2023-05-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L810976-5g |

L-Homophenylalanine |

943-73-7 | 97% | 5g |

¥48.00 | 2022-01-14 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003960-25g |

L-Homophenylalanine |

943-73-7 | 97% | 25g |

¥70 | 2024-07-19 | |

| ChemScence | CS-M2900-500g |

L-Homophenylalanine |

943-73-7 | 98.82% | 500g |

$243.0 | 2022-04-26 | |

| Fluorochem | 011758-25g |

L)-Homophenylalanine |

943-73-7 | 98% | 25g |

£22.00 | 2022-03-01 | |

| Enamine | EN300-98697-2.5g |

(2S)-2-amino-4-phenylbutanoic acid |

943-73-7 | 95.0% | 2.5g |

$27.0 | 2025-02-19 |

L-Homophenylalanine Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

- Process for preparation of 4-phenyl-α-aminobutyric acid, China, , ,

Synthetic Routes 4

- Asymmetric synthesis of allylic secondary alcohols: a new general approach for the preparation of α-amino acids, Tetrahedron, 2010, 66(29), 5349-5356

Synthetic Routes 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 7.2; pH 5.5

- Preparation method of L-phenylalanine or D-phenylalanine, China, , ,

Synthetic Routes 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

- Enantioselective Synthesis of L-Homophenylalanine by Whole Cells of Recombinant Escherichia coli Expressing L-Aminoacylase and N-Acylamino Acid Racemase Genes from Deinococcus radiodurans BCRC12827, Biotechnology Progress, 2006, 22(6), 1578-1584

Synthetic Routes 7

- Hydrogen, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-18

Synthetic Routes 8

Synthetic Routes 9

- Method for preparing L-homophenylalanine from 2-oxo-4-phenylbutyric acid or its ester with homophenylalanine dehydrogenase, China, , ,

Synthetic Routes 10

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

- Improved method of preparing 2(S)-amino-4-phenylbutyric acid, World Intellectual Property Organization, , ,

Synthetic Routes 11

1.2 Catalysts: Graphene Solvents: Benzene ; 20 h, 180 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; -5 °C

1.4 Reagents: Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Water ; 0.2 MPa, 90 °C

1.5 Reagents: Ammonia ; pH 5.5 - 5.8, 10 - 25 °C

- Process for preparation of L-homophenylalanine, China, , ,

Synthetic Routes 12

- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

Synthetic Routes 13

- Asymmetrical Synthesis of L-Homophenylalanine Using Engineered Escherichia coli Aspartate Aminotransferase, Biotechnology Progress, 2005, 21(2), 411-415

Synthetic Routes 14

- Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino Acids, ACS Catalysis, 2019, 9(9), 8726-8730

Synthetic Routes 15

- Practical asymmetric syntheses of α-amino acids through carbon-carbon bond constructions on electrophilic glycine templates, Journal of the American Chemical Society, 1988, 110(5), 1547-57

Synthetic Routes 16

1.2 Reagents: Sodium acetate

- DPAMPP in catalytic asymmetric reactions: enantioselective synthesis of L-homophenylalanine, Tetrahedron: Asymmetry, 2000, 11(7), 1487-1494

Synthetic Routes 17

- Preparation method of 2-(S)-amino-4-arylbutyric acid compound from 2-(S)-amino-4-oxo-4-arylbutyric acid by reduction, ring-closing esterification and hydrogenation, China, , ,

Synthetic Routes 18

1.2 Reagents: Oxygen Catalysts: Palladium , D-Amino acid oxidase , Catalase ; 24 h, 30 °C

- Biocatalytic deracemization method for preparing non-natural L-amino acid using immobilized D-amino acid oxidase, China, , ,

Synthetic Routes 19

1.2 Reagents: NAD , Ammonium formate , Sodium chloride Catalysts: Formate dehydrogenase , Phenylalanine dehydrogenase Solvents: Water ; 12 h, pH 8.0, 25 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 25 °C

- Microparticle-Based Strategy for Controlled Release of Substrate for the Biocatalytic Preparation of L-Homophenylalanine, ACS Catalysis, 2014, 4(5), 1584-1587

Synthetic Routes 20

- N-Acyliminium cyclization as an approach for an asymmetric synthesis of the pyrrolo[2,1-a]benzazepine ring system, Synthetic Communications, 2012, 42(6), 872-882

Synthetic Routes 21

- Kinetic resolution of amino acid esters catalyzed by lipases, Chirality, 1996, 8(6), 418-422

L-Homophenylalanine Raw materials

- (αS)-α-Amino-γ-nitrobenzenebutanoic acid

- (S)-4-Oxo-homophenylalanine Hydrochloride

- Benzenebutanoic acid, α-(acetylamino)-, ethyl ester, (αS)-

- Benzenebutanoic acid, α-azido-, (αS)-

- Benzenebutanoic acid, α-[(2,2,2-trichloroacetyl)amino]-, methyl ester, (αS)-

- 2-Amino-4-phenylbutanamide

- L-Homophenylalanine hydrochloride

- Acetyl-d-homophenylalanine

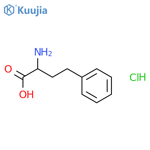

- 2-amino-4-phenyl-butanoic acid

- 2-Oxo-4-phenylbutanoic Acid

- 4-Morpholinecarboxylic acid, 2-oxo-3-(2-oxo-2-phenylethyl)-5,6-diphenyl-, phenylmethyl ester, (3S,5S,6R)-

- (αS)-α-[[(1S)-2-Hydroxy-1-phenylethyl]amino]benzenebutanoic acid

- 2(3H)-Furanone, 3-aminodihydro-5-phenyl-, (3S)-

- L-Lysine

- L-Aspartic acid

- sodium 2-oxo-4-phenylbutanoate

- 5-(2-phenylethyl)imidazolidine-2,4-dione

- ethyl 2-amino-4-phenylbutanoate

L-Homophenylalanine Preparation Products

L-Homophenylalanine Lieferanten

L-Homophenylalanine Verwandte Literatur

-

1. Crystal structures of methyl(L-tyrosinato)mercury(II) monohydrate and [L-(2-amino-4-phenylbutanoato)]methylmercury(II)Nathaniel W. Alcock,Paul A. Lampe,Peter Moore J. Chem. Soc. Dalton Trans. 1978 1324

-

Xinkuan Cheng,Xi Chen,Jinhui Feng,Qiaqing Wu,Dunming Zhu Catal. Sci. Technol. 2018 8 4994

-

Peiran Ruan,Qiong Tang,Zun Yang,Xiaohua Liu,Xiaoming Feng Chem. Commun. 2022 58 1001

-

Sai Ruan,Xiaobin Lin,Lihua Xie,Lili Lin,Xiaoming Feng,Xiaohua Liu Org. Chem. Front. 2018 5 32

-

Chaoqi Ke,Zhenzhong Liu,Sai Ruan,Xiaoming Feng,Xiaohua Liu Org. Chem. Front. 2021 8 5705

943-73-7 (L-Homophenylalanine) Verwandte Produkte

- 949-99-5((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)

- 943-80-6(p-Amino-L-phenylalanine)

- 63-91-2(L-Phenylalanine)

- 74-79-3(L-Arginine)

- 56-45-1(L-Serine)

- 1012-05-1(2-amino-4-phenyl-butanoic acid)

- 1676-73-9(L-Glutamate-γ-benzyl ester)

- 63-68-3(L-Methionine)

- 673-06-3(D-Phenylalanine)

- 150-30-1(DL-3-Phenylalanine)